molecular formula C16H20BF3O2 B6178468 4,4,5,5-tetramethyl-2-{3-[1-(trifluoromethyl)cyclopropyl]phenyl}-1,3,2-dioxaborolane CAS No. 2757328-20-2

4,4,5,5-tetramethyl-2-{3-[1-(trifluoromethyl)cyclopropyl]phenyl}-1,3,2-dioxaborolane

Cat. No.: B6178468
CAS No.: 2757328-20-2
M. Wt: 312.1
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Description

4,4,5,5-Tetramethyl-2-{3-[1-(trifluoromethyl)cyclopropyl]phenyl}-1,3,2-dioxaborolane is a specialized organoboron compound known for its unique structural features and applications in various fields of chemistry and industry. This compound is characterized by its boronic acid derivative structure, which includes a trifluoromethyl group and a cyclopropyl ring, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-{3-[1-(trifluoromethyl)cyclopropyl]phenyl}-1,3,2-dioxaborolane typically involves the following steps:

  • Boronic Acid Derivative Formation: The starting material is often a boronic acid or its derivatives, which undergoes a series of reactions to introduce the trifluoromethyl group and the cyclopropyl ring.

  • Coupling Reactions: The compound is synthesized through coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and appropriate ligands.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed for large-scale chemical synthesis. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-{3-[1-(trifluoromethyl)cyclopropyl]phenyl}-1,3,2-dioxaborolane undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form boronic acids or their derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding boronic esters.

  • Substitution Reactions: The compound can participate in substitution reactions, where the trifluoromethyl group or the cyclopropyl ring is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution Reactions: Various nucleophiles and electrophiles are employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include boronic acids, boronic esters, and various substituted derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound finds applications in biological research, particularly in the study of enzyme inhibitors and the development of new therapeutic agents. Its unique structure allows for the selective targeting of specific biological pathways.

Medicine: In medicinal chemistry, 4,4,5,5-tetramethyl-2-{3-[1-(trifluoromethyl)cyclopropyl]phenyl}-1,3,2-dioxaborolane is used in the design and synthesis of new drugs. Its ability to form stable complexes with biomolecules makes it a valuable tool in drug discovery and development.

Industry: In the chemical industry, this compound is utilized in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of new materials with enhanced performance and durability.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-{3-[1-(trifluoromethyl)cyclopropyl]phenyl}-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The compound's boronic acid moiety forms stable complexes with various biomolecules, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound's stability and reactivity, making it effective in a range of chemical and biological applications.

Comparison with Similar Compounds

  • Cyclopropylboronic Acid Pinacol Ester: This compound shares a similar boronic acid structure but lacks the trifluoromethyl group.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic acid derivative without the cyclopropyl or trifluoromethyl groups.

  • 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: Similar structure but with a phenylsulfanyl group instead of the trifluoromethyl group.

Uniqueness: 4,4,5,5-Tetramethyl-2-{3-[1-(trifluoromethyl)cyclopropyl]phenyl}-1,3,2-dioxaborolane stands out due to its trifluoromethyl group, which enhances its stability and reactivity. This feature makes it particularly useful in cross-coupling reactions and the synthesis of complex organic molecules.

Properties

CAS No.

2757328-20-2

Molecular Formula

C16H20BF3O2

Molecular Weight

312.1

Purity

95

Origin of Product

United States

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